Boldenone

Descripción

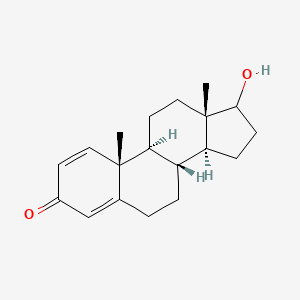

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Boldenone is a steroid hormone which has androgenic activity. Androgens bind to the androgen receptor, which regulates gene transcription. |

|---|---|

Número CAS |

846-48-0 |

Fórmula molecular |

C19H26O2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

(10R,13S)-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14?,15?,16?,17?,18-,19-/m0/s1 |

Clave InChI |

RSIHSRDYCUFFLA-DGGYFRSASA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |

SMILES isomérico |

C[C@]12CCC3C(C1CCC2O)CCC4=CC(=O)C=C[C@]34C |

SMILES canónico |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |

Apariencia |

Solid powder |

melting_point |

165 °C |

Otros números CAS |

846-48-0 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1,4-androstadiene-17-beta-ol-3-one 17alpha-boldenone 17beta-boldenone 17beta-hydroxyandrosta-1,4-diene-3-one boldenone dehydrotestosterone dehydrotestosterone, (17alpha)-isomer delta1-testosterone |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The In Vitro Mechanism of Action of Boldenone

<

Prepared for Researchers, Scientists, and Drug Development Professionals.

Abstract

Boldenone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, primarily utilized in veterinary medicine.[1] Its illicit use in sports and potential for off-label applications necessitate a comprehensive understanding of its molecular mechanisms. This guide provides a detailed examination of the in vitro mechanism of action of this compound, focusing on its interaction with the androgen receptor (AR), the subsequent downstream signaling cascades, and its metabolic fate in cellular models. We will dissect the experimental methodologies employed to elucidate these mechanisms, offering a technical and practical perspective for researchers in pharmacology and drug development.

Introduction: this compound in a Molecular Context

This compound, chemically known as 1,4-androstadien-17β-ol-3-one, is a structural analog of testosterone, distinguished by a double bond between the first and second carbon atoms.[2] This modification is believed to reduce its androgenicity and alter its metabolic profile compared to testosterone. A thorough understanding of its in vitro action is crucial for predicting its physiological effects, exploring potential therapeutic uses, and developing methods for detecting its misuse.

The Androgen Receptor: The Primary Mediator of this compound's Action

The biological effects of this compound, like other AAS, are primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4]

Receptor Binding and Activation

Upon cellular entry, this compound binds to the ligand-binding domain (LBD) of the AR, which resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).[3][4] This binding event induces a conformational change in the receptor, causing the dissociation of HSPs.[3][5] This unmasking allows the this compound-AR complex to dimerize and translocate into the nucleus.[3]

-

Experimental Validation: Competitive Binding Assays

A key technique to characterize the interaction between this compound and the AR is the competitive binding assay.

Protocol: Radioligand Binding Assay (RBA)

-

Preparation of Cytosol: A cytosolic fraction containing the AR is prepared from a suitable source, such as prostate cancer cell lysates (e.g., LNCaP cells) or recombinant AR protein.[4]

-

Incubation: The AR preparation is incubated with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of unlabeled this compound.[4]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The percentage of bound radioligand is plotted against the concentration of this compound to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is then calculated in comparison to a reference androgen.[3]

Causality: The choice of a high-affinity radioligand like [³H]-DHT is crucial for ensuring the sensitivity and specificity of the assay.

-

Nuclear Translocation and DNA Binding

Once inside the nucleus, the activated this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs), which are located in the promoter regions of target genes.[3]

Caption: this compound-mediated androgen receptor signaling pathway.

Downstream Effects: Gene Transcription and Protein Synthesis

The binding of the this compound-AR complex to AREs recruits co-regulatory proteins and the general transcription machinery, leading to an increase in the transcription of androgen-responsive genes.[4] This ultimately results in the anabolic and androgenic effects associated with the compound.[3]

-

Experimental Validation: Reporter Gene Assays

To quantify the transcriptional activity induced by this compound, reporter gene assays are widely used.

Protocol: Luciferase Reporter Assay

-

Cell Culture and Transfection: A suitable cell line (e.g., PC-3, LNCaP, or HEK293) is cultured and co-transfected with two plasmids: an expression vector for the human AR and a reporter plasmid containing a luciferase gene downstream of a promoter with AREs.[6][7]

-

Treatment: The transfected cells are treated with varying concentrations of this compound.[3]

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: A dose-response curve is generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) is calculated.[3]

Trustworthiness: This system is self-validating because the expression of the reporter gene is directly proportional to the activation of the AR by the ligand.

-

In Vitro Metabolism of this compound

The metabolic fate of this compound in vitro can significantly influence its biological activity and duration of action. These studies are typically conducted using liver microsomes or cultured hepatocytes.

-

Key Metabolic Pathways:

In vitro studies have shown that this compound undergoes phase 1 biotransformation, primarily through oxidation, leading to the formation of hydroxylated metabolites.

-

Experimental Approach: Incubation with Liver Microsomes

Protocol:

-

Incubation Mixture: An incubation mixture is prepared containing this compound, liver microsomes (e.g., from camel liver), and an NADPH-generating system to support the activity of cytochrome P450 enzymes.

-

Incubation: The mixture is incubated at 37°C with gentle shaking.

-

Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent like methyl tert-butyl ether (MTBE).

-

Analysis: The extracted metabolites are analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolic products.[8]

Expertise: Liver microsomes are a rich source of phase I metabolic enzymes, making them an ideal in vitro system for studying the metabolism of xenobiotics like this compound.

-

Quantitative Data Summary

| Parameter | This compound | Reference Compound | Assay System |

| Relative Binding Affinity (RBA) for AR | 50-75% | Dihydrotestosterone (100%) | Not specified |

| EC₅₀ for AR Transcriptional Activation | Higher (less potent) | Dihydrotestosterone | Not specified |

Note: The RBA value for this compound is reported with some uncertainty in the source.[9][10] Specific EC₅₀ values can vary depending on the cell line and reporter system used.

Beyond the Androgen Receptor: Alternative Signaling

Recent in vitro studies suggest that this compound may also activate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This activation could be an indirect effect mediated by an increase in oxidative stress.[11] Activation of NF-κB can lead to the transcription of various genes, including those involved in inflammation and cell survival.[3]

Conclusion

The in vitro mechanism of action of this compound is primarily driven by its function as an androgen receptor agonist.[3] It exhibits a moderate to high binding affinity for the AR, leading to the modulation of target gene expression, which forms the basis of its anabolic effects.[3] In vitro metabolism studies reveal that this compound is converted into several metabolites, which is a critical aspect of its overall pharmacological profile. The methodologies described in this guide provide a robust framework for the continued investigation of this compound and other synthetic androgens.

References

- 1. Adverse effects of the anabolic steroid, this compound undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Template:Relative affinities of anabolic steroids and related steroids - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

Synthesis and characterization of Boldenone derivatives.

An In-depth Technical Guide to the Synthesis and Characterization of Boldenone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis and characterization of this compound and its derivatives. Moving beyond simple procedural outlines, this document delves into the causal logic behind experimental choices, offering field-proven insights into the chemical transformations and analytical validations critical to steroid chemistry. The methodologies described are designed as self-validating systems, ensuring scientific integrity and reproducibility.

Foundational Chemistry of this compound

This compound (androsta-1,4-dien-17β-ol-3-one) is an anabolic-androgenic steroid (AAS) derived from testosterone.[1] Its core structure is nearly identical to testosterone, with the key distinction being the introduction of a double bond between carbons 1 and 2.[2][3] This modification significantly alters its metabolic fate and pharmacological profile, reducing its androgenic potency relative to its anabolic activity.[3][4] While this compound itself is not commercially available as a pharmaceutical, its esterified derivatives are widely used, primarily in veterinary medicine to promote lean muscle mass and stimulate appetite.[2][5]

The primary motivation for synthesizing this compound derivatives is to manipulate the compound's pharmacokinetics. The 17β-hydroxyl group is a prime target for esterification. By attaching various carboxylic acid esters, one can create prodrugs that, when administered via intramuscular injection, form a depot in the muscle tissue.[6] The ester is slowly cleaved by esterase enzymes in the bloodstream, releasing the active this compound hormone over an extended period. The length and structure of the ester chain directly dictate the release rate and, consequently, the drug's biological half-life.[5][6] For example, the long undecylenate ester provides a very slow release, with a half-life of approximately 14 days.[5][6]

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives is a multi-stage process that begins with the formation of the core this compound structure, followed by the strategic modification of its functional groups, primarily through esterification.

Synthesis of the this compound Core

There are two principal routes to synthesizing the this compound nucleus, starting from common steroid precursors.

Route A: Dehydrogenation of Testosterone

This classic approach involves the chemical oxidation of testosterone to introduce the C1-C2 double bond. The reagent of choice for this transformation is often 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a powerful dehydrogenating agent.

-

Causality: The 17β-hydroxyl group is first protected, typically as a silyl ether (e.g., using tert-butyldimethylsilyl chloride), to prevent its oxidation by DDQ.[7] DDQ then selectively abstracts hydride ions from the A-ring of the steroid, leading to the formation of the conjugated diene system characteristic of this compound. The reaction is driven by the formation of the stable hydroquinone byproduct. A final deprotection step removes the silyl group to yield this compound.[7]

Route B: Selective Reduction of Androstadienedione (ADD)

A more common and cost-effective industrial method starts with androst-1,4-diene-3,17-dione (ADD), which is readily available from the microbial degradation of phytosterols.[8][9] This route requires the selective reduction of the C17-ketone to a hydroxyl group while leaving the C3-ketone of the conjugated system untouched.

-

Causality: Sodium borohydride (NaBH₄) is an effective reducing agent for this purpose. The C3-ketone is sterically hindered and electronically stabilized by the conjugated double bonds, making it less reactive than the isolated C17-ketone. By carefully controlling reaction conditions, such as low temperatures (-10°C to -5°C), the selective reduction of the C17-keto group can be achieved with high yield.[10][11]

Experimental Protocol 1: Synthesis of this compound from Androstadienedione (ADD)

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add methanol (350 mL) and water (50 mL). Cool the mixture to -10°C using an ice-salt bath.[11]

-

Reagent Addition: Slowly add sodium borohydride (5g) to the cooled solvent mixture while stirring.[11]

-

Substrate Addition: In portions, over 20-30 minutes, add finely ground androst-1,4-diene-3,17-dione (50g) that has been passed through a 20-mesh screen. Maintain the reaction temperature between -10°C and -5°C throughout the addition.[10][11]

-

Reaction: Continue stirring the reaction mixture at -10°C to -5°C for an additional 45 minutes after the ADD addition is complete.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Pour the reaction mixture into pre-chilled water (0°C to 5°C) to quench the excess sodium borohydride and precipitate the crude product.[11]

-

Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by suction filtration.[11]

-

Purification: Dry the crude product. Recrystallize the solid from a methanol and ethyl acetate solvent mixture to yield pure this compound.[11] HPLC analysis should confirm a purity of >98%.[11]

Synthesis of this compound Derivatives via Esterification

Esterification of the 17β-hydroxyl group is the most common derivatization of this compound. This reaction typically involves reacting this compound with an appropriate acyl chloride or anhydride in the presence of a base.

-

Causality: The base, often pyridine, serves a dual purpose: it acts as a catalyst and as a scavenger for the HCl byproduct generated when using an acyl chloride, driving the reaction to completion. The choice of the acylating agent determines the final ester derivative. For example, undecylenoyl chloride is used to synthesize this compound Undecylenate, while cyclopentanepropionyl chloride is used for this compound Cypionate.[12][13]

Experimental Protocol 2: Synthesis of this compound Undecylenate

-

Setup: Dissolve this compound (10g) in anhydrous pyridine (50 mL) in a flask under a nitrogen atmosphere to prevent moisture contamination.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add undecylenoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC, observing the disappearance of the this compound spot and the appearance of a new, less polar product spot.

-

Workup: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine. Extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Final Product: The resulting crude oil or solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound Undecylenate.[12]

Data Presentation: Common this compound Esters

| Derivative Name | Acylating Agent | Relative Half-Life | Primary Application |

| This compound Acetate | Acetyl Chloride / Acetic Anhydride | Short | Fast-acting effects |

| This compound Propionate | Propionyl Chloride | Short | Fast-acting effects |

| This compound Cypionate | Cyclopentanepropionyl Chloride | Long | Sustained release[14] |

| This compound Undecylenate | Undecylenoyl Chloride | Very Long | Sustained release, veterinary use[6] |

Visualization: Synthetic Workflow

Caption: General workflow for the synthesis and characterization of this compound esters.

Analytical Characterization of this compound Derivatives

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized derivatives. A multi-technique approach provides a self-validating system of analysis.

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone of purity assessment and isolation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound.[15] A reversed-phase C18 column is typically used, separating compounds based on their polarity.[16] this compound and its esters are non-polar and are well-retained under these conditions.[17] UV detection is effective due to the conjugated ketone system in the A-ring, which has a strong absorbance maximum around 243-244 nm.[13][18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both identification and purity analysis, especially for detecting trace impurities.[19] Due to the high boiling point of steroids, derivatization of the hydroxyl group (e.g., trimethylsilylation) is often necessary to increase volatility and improve peak shape.[20] The retention time provides one level of identification, while the mass spectrum provides definitive structural information.[21]

Experimental Protocol 3: Purity Analysis by HPLC

-

System: Agilent 1260 Infinity Series LC or equivalent.[15]

-

Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm.[15]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., starting at 60:40 and ramping to 95:5 acetonitrile:water).

-

Flow Rate: 0.4 mL/min.[15]

-

Column Temperature: 25°C.[15]

-

Detection: Diode-Array Detector (DAD) at 244 nm.[15]

-

Sample Preparation: Dissolve a small amount of the synthesized derivative in acetonitrile (0.1 mg/mL).[15]

-

Analysis: Inject the sample and integrate the peak area. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides the definitive proof of structure for a newly synthesized molecule.

-

Mass Spectrometry (MS): Whether coupled with GC or LC, MS provides the molecular weight of the compound from the molecular ion peak (M⁺). The fragmentation pattern is a unique fingerprint that helps confirm the structure. For this compound derivatives, characteristic fragments arise from the cleavage of the steroid's B-ring and the loss of the ester side chain.[20][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure determination.

-

¹H NMR: Provides information on the number and environment of protons. Key signals for the this compound core include the vinyl protons on the A-ring and the angular methyl protons. The addition of an ester chain will introduce new signals in the aliphatic region, and the proton on C17 will shift downfield.

-

¹³C NMR: Shows all unique carbon atoms in the molecule. The carbonyl carbons (C3) and the carbons of the double bonds (C1, C2, C4, C5) have characteristic chemical shifts. The ester carbonyl and the alkyl chain of the derivative will be clearly visible.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups. The transformation from this compound to an ester derivative is clearly marked by the disappearance of the broad O-H stretching band (around 3400 cm⁻¹) and the appearance of a strong C=O stretching band for the ester (around 1730 cm⁻¹), in addition to the C=O stretch of the A-ring ketone (around 1660 cm⁻¹).[2]

Data Presentation: Key Analytical Data for this compound Undecylenate

| Technique | Parameter | Expected Observation |

| LC-MS | Molecular Ion [M+H]⁺ | m/z 453.36 |

| Key Fragments | Fragments corresponding to the this compound core (m/z 287) and cleavage of the ester chain. | |

| ¹H NMR | Vinyl Protons | Signals between δ 6.0-7.2 ppm (H-1, H-2, H-4). |

| C17-H | Triplet shifted downfield to ~δ 4.6 ppm (from ~3.6 ppm in this compound). | |

| Angular Methyls | Singlets for C18 and C19 protons (~δ 0.8 and 1.2 ppm). | |

| ¹³C NMR | C3 Carbonyl | Signal around δ 186 ppm. |

| Ester Carbonyl | Signal around δ 174 ppm. | |

| IR | C=O (Ester) | Strong absorption at ~1730 cm⁻¹. |

| C=O (Ketone) | Strong absorption at ~1660 cm⁻¹. | |

| O-H Stretch | Absence of a broad band at ~3400 cm⁻¹. |

Visualization: Analytical Validation Workflow

Caption: Logical relationship between analytical techniques for derivative validation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. swolverine.com [swolverine.com]

- 5. icfitnessclub.com [icfitnessclub.com]

- 6. This compound undecylenate - Wikipedia [en.wikipedia.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Formation of this compound and this compound-analogues by maggots of Lucilia sericata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. CN104327143A - Method for preparing this compound through selective reduction - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound-equipoise.com [this compound-equipoise.com]

- 15. agilent.com [agilent.com]

- 16. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pepolska.pl [pepolska.pl]

- 18. caymanchem.com [caymanchem.com]

- 19. The Methods and Analytical Techniques used in Detection of Performance Enhancing Drugs in Sport | The Truth About Forensic Science [thetruthaboutforensicscience.com]

- 20. Metabolism of this compound in man: gas chromatographic/mass spectrometric identification of urinary excreted metabolites and determination of excretion rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Boldenone and Its Effects on Gene Expression

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boldenone, a synthetic derivative of testosterone, is a potent anabolic-androgenic steroid (AAS) primarily utilized in veterinary medicine to promote growth in livestock.[1][2][3] Its illicit use by athletes and bodybuilders to enhance muscle mass and performance is widespread.[4][5][6] The physiological effects of this compound are fundamentally rooted in its ability to modulate the expression of specific genes. This guide provides a detailed examination of the molecular mechanisms through which this compound interacts with cellular machinery to alter gene transcription, focusing on the canonical androgen receptor signaling pathway and its downstream consequences. We will explore the specific gene targets responsible for its anabolic and erythropoietic effects, as well as those implicated in its adverse side-effect profile. Furthermore, this document details robust, field-proven experimental protocols for quantifying these gene expression changes, offering researchers a validated framework for investigation.

Introduction: The Molecular Profile of this compound

This compound, structurally known as Δ¹-testosterone or 1-dehydrotestosterone, is a testosterone analogue characterized by a double bond between carbons 1 and 2 of the steroid nucleus.[6][7] This modification reduces its androgenic potency relative to its anabolic activity and decreases its affinity for the aromatase enzyme, resulting in a lower rate of conversion to estrogen compared to testosterone.[8][9]

While not approved for human use in most countries, it is widely encountered as this compound Undecylenate, a long-acting ester that ensures a slow and sustained release of the active hormone from the injection site.[3][8][9] The primary mechanism of action for this compound, like all AAS, is its function as an agonist of the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in cellular development and function.[7][9][10]

The Core Mechanism: Androgen Receptor-Mediated Gene Transcription

The biological activity of this compound is initiated by its interaction with the androgen receptor, setting off a well-defined signaling cascade that culminates in the nucleus. This process directly alters the transcriptional rate of target genes, forming the basis of the steroid's physiological impact.

The canonical pathway proceeds as follows:

-

Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the androgen receptor (AR), which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[10][11]

-

Conformational Change and Dissociation: This binding event induces a critical conformational change in the AR. This new conformation causes the dissociation of the HSPs, exposing the receptor's nuclear localization signal.[11][12]

-

Dimerization and Nuclear Translocation: Two activated this compound-AR complexes then dimerize, forming a homodimer.[11][12] This complex is actively transported into the nucleus.[2][10][11]

-

DNA Binding: Within the nucleus, the this compound-AR dimer recognizes and binds to specific DNA sequences known as Androgen Response Elements (AREs).[10][11] AREs are typically located in the promoter or enhancer regions of androgen-responsive genes.

-

Recruitment of Co-regulators and Transcription: Once bound to the ARE, the complex recruits a suite of co-activator or co-repressor proteins.[11][12] These co-regulators remodel chromatin and facilitate the assembly of the basal transcription machinery, including RNA Polymerase II, at the gene's promoter, thereby initiating or suppressing the transcription of the target gene into messenger RNA (mRNA).[11][13]

Figure 1: Canonical Androgen Receptor (AR) signaling pathway activated by this compound.

Key Gene Expression Profiles Modulated by this compound

This compound's interaction with the AR machinery results in a wide array of gene expression changes. These can be broadly categorized by their physiological outcomes, including desired anabolic effects and unintended adverse reactions.

Anabolic and Myogenic Gene Expression

The primary appeal of this compound in performance enhancement lies in its ability to promote muscle growth (myogenesis) and a positive nitrogen balance.[3][4][5] This is achieved by upregulating genes central to muscle protein synthesis and cell proliferation. While direct transcriptomic studies on this compound are limited, its action as a potent AAS allows for well-supported inferences from studies on related compounds.[14][15]

-

Insulin-like Growth Factor 1 (IGF-1): AAS are known to increase the expression of IGF-1, a critical hormone in muscle growth and repair.[8][14]

-

Myogenic Regulatory Factors (MRFs): Genes such as MyoD and Myogenin are master regulators of muscle cell differentiation and are often upregulated by AAS, driving the development of muscle fibers.[14][15]

Erythropoietic Gene Expression

A distinct and well-documented effect of this compound is the stimulation of erythropoiesis, the production of red blood cells.[6][7]

-

Erythropoietin (EPO): this compound directly stimulates the expression of the EPO gene in the kidneys.[7][16][17] The resulting increase in EPO protein stimulates the bone marrow to produce more red blood cells, enhancing oxygen-carrying capacity.[16][17]

Endocrine and Reproductive Gene Expression

The administration of exogenous AAS like this compound disrupts the delicate balance of the Hypothalamic-Pituitary-Gonadal (HPG) axis through a negative feedback loop.[4][18]

-

Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH): this compound suppresses the release of these critical reproductive hormones.[4][6]

-

Steroidogenic Genes: This suppression leads to a significant down-regulation of genes essential for endogenous testosterone production within the testes. Key examples include:

-

Steroidogenic Acute Regulatory Protein (StAR): Controls the rate-limiting step of steroidogenesis—the transport of cholesterol into mitochondria.

-

17β-hydroxysteroid dehydrogenase (HSD17B3): Catalyzes the final step in testosterone synthesis.

-

Studies have shown that this compound administration leads to a significant decrease in the expression of StAR and HSD17B3.[4]

-

Genes Implicated in Adverse Effects

Chronic use of this compound is associated with a range of adverse effects, many of which are underpinned by changes in gene expression.

-

Oxidative Stress and Apoptosis: this compound has been shown to induce oxidative stress, which can indirectly modulate gene expression.[4][19] This can lead to the up-regulation of pro-apoptotic genes (e.g., Bax) and down-regulation of anti-apoptotic genes (e.g., Bcl-2), contributing to cellular damage in tissues like the testes and liver.[4][19]

-

Inflammatory Pathways: Some in vitro evidence suggests this compound may activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of genes involved in inflammation and cell survival.[10]

| Gene Target | Regulating Pathway | Effect of this compound | Physiological Outcome | Reference |

| IGF-1 | AR-mediated | Upregulation | Muscle growth, protein synthesis | [14] |

| MyoD, Myogenin | AR-mediated | Upregulation | Muscle cell differentiation, hypertrophy | [14][15] |

| Erythropoietin (EPO) | AR-mediated (in kidney) | Upregulation | Increased red blood cell production | [7][17] |

| StAR, HSD17B3 | HPG Axis Suppression | Downregulation | Decreased endogenous testosterone, testicular atrophy | [4] |

| Bax | Oxidative Stress | Upregulation | Increased apoptosis, tissue damage | [4][19] |

| Bcl-2 | Oxidative Stress | Downregulation | Decreased cell survival | [19] |

Table 1: Summary of key genes and their expression changes in response to this compound.

Experimental Protocols for Quantifying Gene Expression

To rigorously assess the impact of this compound on gene expression, a combination of validated molecular biology techniques is required. The following protocols provide a self-validating system, where changes at the transcriptional level (mRNA) can be correlated with functional changes at the translational level (protein).

Protocol: Androgen Receptor Reporter Gene Assay

Objective: To quantify the functional agonistic activity of this compound on the androgen receptor and determine its potency (EC₅₀). This assay validates that the compound's effects are mediated through the AR.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, PC-3) that has low endogenous AR expression.

-

Transfection: Co-transfect the cells with two plasmids:

-

An AR expression vector (to provide the receptor).

-

A reporter vector containing a promoter with multiple Androgen Response Elements (AREs) driving the expression of a reporter gene (e.g., firefly luciferase).[10]

-

-

Treatment: After allowing 24 hours for plasmid expression, treat the transfected cells with a range of this compound concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) and a vehicle control.

-

Incubation: Incubate the cells for a defined period (typically 18-24 hours).

-

Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.[10] A co-transfected control plasmid (e.g., Renilla luciferase) should be used to normalize for transfection efficiency.

-

Data Analysis: Plot the normalized reporter activity against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).[10]

Figure 2: Workflow for an Androgen Receptor (AR) reporter gene assay.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

Objective: To precisely measure the relative abundance of specific mRNA transcripts (e.g., EPO, StAR, IGF-1) in cells or tissues following this compound treatment.

Methodology:

-

Sample Preparation: Culture cells (e.g., human renal fibroblasts for EPO analysis) or obtain tissue from animal models treated with this compound or a vehicle control.[16]

-

RNA Extraction: Isolate total RNA from samples using a validated method (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity via spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

-

Amplification and Detection: Run the reaction on a real-time PCR instrument. The instrument will monitor fluorescence in real-time as the DNA is amplified.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the housekeeping gene and comparing the treated group to the control group.[16]

Figure 3: Workflow for Quantitative Real-Time PCR (qRT-PCR).

Conclusion and Future Directions

This compound exerts its potent physiological effects primarily by acting as an androgen receptor agonist, directly modulating the transcription of a specific set of genes.[2][10] Its anabolic and erythropoietic properties are a direct result of the upregulation of genes like IGF-1 and EPO. Conversely, its adverse effects on the endocrine system are caused by the suppression of genes critical for endogenous steroidogenesis, such as StAR and HSD17B3.[4] The methodologies detailed herein provide a robust framework for elucidating these complex gene-regulatory networks.

For drug development professionals, understanding this dualistic nature of gene regulation is critical. Future research should leverage high-throughput transcriptomic techniques, such as RNA-sequencing, to generate a comprehensive, unbiased map of all genes regulated by this compound in various target tissues. This will not only enhance our understanding of its toxicology but may also reveal novel therapeutic targets for modulating androgen receptor activity with greater specificity and reduced off-target effects.

References

- 1. Page loading... [guidechem.com]

- 2. This compound undecylenate: mechanism of action, application as veterinary drug and side effects_Chemicalbook [chemicalbook.com]

- 3. icfitnessclub.com [icfitnessclub.com]

- 4. Cross-talk between down-regulation of steroidogenic genes expression and oxidative and apoptotic biomarkers in testes induced by administration of tramadol and this compound and their combination in male albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Adverse effects of the anabolic steroid, this compound undecylenate, on reproductive functions of male rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound Undecylenate: A Versatile Steroid for Clean Muscle Growth and Enhanced Metabolism_Chemicalbook [chemicalbook.com]

- 9. This compound undecylenate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rnd.edpsciences.org [rnd.edpsciences.org]

- 14. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 15. The Effects of Anabolic-Androgenic Steroids on Gene Expression in Skeletal Muscle: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. EFFECTS OF STEROIDS ON ERYTHROPOIESIS AND MANAGEMENT | ΓΙΩΡΓΟΣ ΤΟΥΛΙΑΤΟΣ. Η Σωματοδόμηση με το βλέμμα του Ιατρού [gtoul.com]

- 18. Anabolic steroid - Wikipedia [en.wikipedia.org]

- 19. The Behavioral and Neurochemical Changes Induced by this compound and/or Tramadol in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Boldenone in Liver Microsomes: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers

Executive Summary

Boldenone (androsta-1,4-dien-17β-ol-3-one) is a potent anabolic androgenic steroid (AAS) derived from testosterone.[1][2] Its widespread use in veterinary medicine and its abuse in sports necessitate a thorough understanding of its biotransformation to ensure effective detection and to comprehend its pharmacological and toxicological profiles.[2][3] The liver is the primary site of steroid metabolism, where a complex enzymatic machinery transforms xenobiotics into more readily excretable forms.[4][5] This guide provides a detailed examination of the metabolic fate of this compound, focusing on the reactions catalyzed by liver microsomal enzymes. We will elucidate the primary metabolic pathways, including hydroxylation, oxidation, and reduction, and identify the key enzymes and resulting metabolites. Furthermore, this document serves as a practical handbook for researchers, presenting a robust, step-by-step protocol for studying this compound metabolism in vitro using liver microsomes, coupled with advanced analytical techniques for metabolite identification.

Introduction to this compound and Hepatic Metabolism

This compound: Structure and Significance

This compound is a synthetic androstane steroid characterized by a double bond between carbons 1 and 2 of the testosterone backbone.[1] This structural modification alters its metabolic profile and receptor binding affinity compared to its parent compound. While developed for veterinary use, its potent anabolic effects have led to its misuse in human performance enhancement, making its metabolism a critical area of study for anti-doping agencies.[6]

The Liver: The Central Hub of Xenobiotic Metabolism

The liver is equipped with a vast arsenal of enzymes designed to metabolize foreign compounds (xenobiotics).[4] This process, termed biotransformation, generally converts lipophilic compounds into more hydrophilic metabolites, facilitating their excretion from the body.[5] These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation).[6]

Liver Microsomes: A Powerful In Vitro Tool

For researchers, studying metabolism in vivo can be complex and ethically challenging.[7] Liver microsomes, which are vesicles of the endoplasmic reticulum isolated through differential centrifugation, provide a simplified and highly effective in vitro model.[8][9] They contain a high concentration of the Cytochrome P450 (CYP) enzyme superfamily, the primary drivers of Phase I oxidative metabolism, making them an ideal system for investigating the initial metabolic fate of drugs like this compound.[5][9]

Foundational Principles of Steroid Biotransformation

Phase I Reactions: The Engine of Functionalization

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule.[5] For steroids like this compound, the most critical Phase I reactions are:

-

Oxidation: Catalyzed predominantly by CYP enzymes, this is the most common reaction, including hydroxylation, which adds a hydroxyl group to the steroid scaffold.[10][11] These reactions require a cofactor, typically NADPH, to provide the necessary reducing equivalents.

-

Reduction: Enzymes such as 5α- and 5β-reductases catalyze the reduction of double bonds in the steroid's A-ring.[12]

-

Oxidation/Reduction at C17: The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes reversibly interconverts the 17-hydroxyl group and a 17-keto group, creating a metabolic equilibrium between this compound and its metabolite, androsta-1,4-diene-3,17-dione (ADD).[13]

Phase II Reactions: Conjugation for Excretion

Following Phase I, the newly functionalized metabolites can undergo Phase II conjugation reactions.[5][6] Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous molecules like glucuronic acid or sulfate to the metabolite.[6][14] This significantly increases water solubility, preparing the compound for urinary or biliary excretion. While microsomes contain UGTs, this guide will focus primarily on the Phase I reactions mediated by CYPs and other microsomal enzymes.

Elucidating the Metabolic Pathways of this compound

In vitro studies using liver microsomes from various species, including camels and humans, have been instrumental in mapping the biotransformation of this compound.[15][16] The primary pathways are summarized below.

Oxidative Metabolism: Hydroxylation

Hydroxylation is a dominant metabolic route for this compound. The CYP3A4 enzyme, a major human drug-metabolizing enzyme, has been shown to produce 6β-hydroxythis compound.[15] Other hydroxylated metabolites, such as 6α-hydroxythis compound, have also been identified, indicating the involvement of multiple CYP isoforms. These reactions add a polar hydroxyl group, marking the first step toward detoxification and elimination.

Redox Reactions at the C17 Position

The enzyme 17β-HSD, present in liver microsomes, catalyzes the oxidation of the 17β-hydroxyl group of this compound to a ketone, yielding androsta-1,4-diene-3,17-dione (ADD) .[16] This reaction is reversible, and ADD can be reduced back to this compound, establishing a metabolic equilibrium that can influence the steroid's overall pharmacokinetics.

Reductive Metabolism of the A-Ring

The Δ4 double bond of the A-ring is susceptible to reduction. The most prominent metabolite from this pathway is 5β-androst-1-en-17β-ol-3-one , which has been identified as a major urinary metabolite in humans.[17][18] While 5α-reductase is a key enzyme in the metabolism of testosterone, its affinity for this compound is reported to be low.[1]

Summary of Major Phase I Metabolites

Based on current literature, the key Phase I metabolites of this compound produced in liver microsomes include:

-

6α-hydroxythis compound

-

6β-hydroxythis compound

-

Androsta-1,4-diene-3,17-dione (ADD)

-

5β-androst-1-en-17β-ol-3-one

Caption: Primary Phase I metabolic pathways of this compound in liver microsomes.

Experimental Protocol: In Vitro Metabolism of this compound

This section provides a self-validating protocol for assessing the metabolic stability and metabolite profile of this compound using liver microsomes. The causality behind each step is explained to ensure scientific integrity.

Objective

To identify the Phase I metabolites of this compound generated by liver microsomal enzymes and to determine its metabolic stability.

Materials and Reagents

| Reagent/Material | Purpose | Typical Concentration |

| This compound | Substrate | 1-10 µM |

| Liver Microsomes (Human, Rat, etc.) | Enzyme Source | 0.5 - 1.0 mg/mL protein |

| NADPH Regenerating System | Cofactor for CYPs | e.g., 1.3 mM NADP+, 3.3 mM G6P |

| Phosphate Buffer (pH 7.4) | Maintain physiological pH | 100 mM |

| Ice-Cold Acetonitrile or Methanol | Quench reaction/precipitate protein | 2-3 volumes of incubation mix |

| Control Compound (e.g., Testosterone) | Positive control for metabolism | 1-10 µM |

Incubation Procedure

-

Rationale: The procedure is designed to mimic physiological conditions while ensuring all components for the enzymatic reaction are present. A pre-incubation step allows the system to reach thermal equilibrium before the reaction is initiated.

-

Prepare Incubation Mix: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Vortex the mixture gently and pre-incubate in a shaking water bath at 37°C for 3-5 minutes. This allows the enzymes to acclimate to the reaction temperature.

-

Initiate Reaction: Add this compound (dissolved in a minimal amount of organic solvent like methanol, <1% of total volume) to the pre-warmed mixture to start the reaction. The final substrate concentration should be chosen based on the desired kinetic parameters (typically around 1-10 µM for initial screening).

-

Incubation: Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking. A time-course experiment is crucial for understanding the rate of metabolism.

-

Controls: Run parallel incubations:

-

Negative Control (-NADPH): Omit the NADPH regenerating system to confirm that metabolism is CYP-dependent.

-

Negative Control (-Microsomes): Omit the microsomes to check for non-enzymatic degradation of this compound.

-

Positive Control: Use a compound with a known metabolic profile (e.g., testosterone) to validate the activity of the microsomal batch.

-

Sample Quenching and Metabolite Extraction

-

Rationale: The reaction must be stopped abruptly to accurately reflect the metabolic state at a specific time point. Protein precipitation is a straightforward and effective method for removing enzymes that would interfere with subsequent analysis.

-

Quench Reaction: At the end of the incubation period, add 2-3 volumes of ice-cold acetonitrile or methanol to the tube. This immediately denatures the enzymes, halting all metabolic activity.

-

Vortex: Vortex the sample vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new tube for analysis.

-

Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for LC-MS/MS analysis to concentrate the analytes.

Caption: Experimental workflow for the in vitro metabolism of this compound.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity, selectivity, and structural elucidation capabilities.[17][19]

Principle of LC-MS/MS

The technique first separates the compounds in the mixture using liquid chromatography (LC) based on their physicochemical properties (e.g., polarity). The separated compounds then enter the mass spectrometer, where they are ionized, separated by their mass-to-charge ratio (m/z), and detected. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed, providing a structural fingerprint of the molecule.[17]

Typical LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS Analysis | Full Scan followed by data-dependent MS/MS |

| Collision Energy | Ramped or fixed (e.g., 10-40 eV) |

Data Analysis and Metabolite Identification

Metabolite identification is a systematic process:

-

Parent Drug Disappearance: Monitor the decrease in the this compound peak area over time to assess metabolic stability.

-

New Peak Detection: Compare chromatograms of t=0 samples with later time points to find new peaks corresponding to potential metabolites.

-

Mass Shift Analysis: Determine the m/z of the new peaks. Common mass shifts correspond to specific metabolic reactions (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

-

Fragmentation Pattern (MS/MS): Analyze the MS/MS spectra of the potential metabolites. The fragmentation pattern provides structural information and can be compared to the parent drug's fragmentation to deduce the site of modification. For example, a fragment ion common to both this compound and a metabolite suggests the core steroid structure is intact.

Data Interpretation and Tabular Summary

The culmination of the experimental work is the confident identification of metabolites. The data should be summarized clearly for interpretation.

Table 3: Summary of Major Phase I this compound Metabolites

| Metabolite Name | Abbreviation | Biotransformation | Expected [M+H]+ (m/z) | Reference |

| This compound (Parent) | BOL | - | 287.2 | |

| Androsta-1,4-diene-3,17-dione | ADD | Oxidation (-2H) | 285.2 | |

| 5β-Androst-1-en-17β-ol-3-one | 5β-M1 | Reduction (+2H) | 289.2 | [17][18] |

| 6-Hydroxythis compound | OH-BOL | Hydroxylation (+O) | 303.2 | [15] |

| Hydroxy-ADD | OH-ADD | Hydroxylation (+O) | 301.2 |

Note: The m/z values are for the protonated molecule [M+H]+, which is commonly observed in ESI+ mode.

Conclusion

The metabolic fate of this compound in liver microsomes is a multi-pathway process dominated by Phase I reactions. Hydroxylation by CYP450 enzymes, oxidation/reduction at the C17 position by 17β-HSD, and A-ring reduction are the primary routes of biotransformation, leading to a series of more polar metabolites. The in vitro model using liver microsomes, coupled with LC-MS/MS analysis, provides a robust and reliable platform for elucidating these pathways. This guide offers both the foundational scientific context and a detailed, field-proven methodology for researchers in drug metabolism, toxicology, and anti-doping science to investigate the biotransformation of this compound and other xenobiotics. Future research could focus on identifying the specific CYP isoforms involved in each hydroxylation step and exploring the subsequent Phase II conjugation pathways in more detail.

References

- 1. This compound undecylenate - Wikipedia [en.wikipedia.org]

- 2. This compound and Testosterone Production from Phytosterol via One-Pot Cascade Biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. View of Identification of in vitro metabolites of this compound using Camel liver microsomes – A HR-LCMS approach [epubs.icar.org.in]

- 4. This compound Undecylenate-Mediated Hepatorenal Impairment by Oxidative Damage and Dysregulation of Heat Shock Protein 90 and Androgen Receptors Expressions: Vitamin C Preventive Role - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Advanced trends in detecting this compound, its metabolites, and precursors in biological matrices: an integrative review of chromatographic methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. nva.sikt.no [nva.sikt.no]

- 8. researchgate.net [researchgate.net]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 13. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification of some important metabolites of this compound in urine and feces of cattle by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of boldione in humans by mass spectrometric techniques: detection of pseudoendogenous metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Long-Term Effects of Boldenone on Bone Density

Abstract

Boldenone, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) primarily developed for veterinary use.[1][2][3] Its illicit use for performance and physique enhancement in humans is widespread, yet the long-term consequences, particularly on skeletal health, remain poorly characterized.[2][4] This technical guide synthesizes the current understanding of steroid hormone action on bone, extrapolates the potential long-term effects of this compound on bone density, and provides a comprehensive framework of experimental protocols for robust scientific investigation. We delve into the molecular mechanisms, including androgen and estrogen receptor signaling, and outline validated in vivo and ex vivo methodologies to elucidate this compound's impact on bone remodeling, microarchitecture, and biomechanical strength. This document is intended for researchers, scientists, and drug development professionals dedicated to understanding the full physiological impact of this potent anabolic agent.

Introduction: The Pharmacology of this compound and the Skeletal Question

This compound Undecylenate (sold as Equipoise) is a testosterone derivative distinguished by a double bond between carbons one and two.[5] This modification reduces its androgenic and estrogenic potency relative to testosterone while maintaining strong anabolic properties.[1][3] Its primary mechanism involves binding to and activating the androgen receptor (AR), which in turn modulates gene transcription to promote protein synthesis and nitrogen retention in muscle tissue.[3][6]

While the effects of AAS on muscle are well-documented, their influence on bone is more complex and significantly under-investigated, especially for veterinary-specific compounds like this compound. Bone is a dynamic tissue, constantly remodeled through a delicate balance of bone formation by osteoblasts and bone resorption by osteoclasts.[7] Endogenous sex steroids, both androgens and estrogens, are critical regulators of this process.[8] Given that other AAS have been shown to increase bone mineral density (BMD) and are even used to treat osteoporosis, a critical question arises: What are the specific, long-term consequences of this compound administration on bone density and fracture risk?[9][10][11] This guide provides the foundational science and experimental framework to address this knowledge gap.

Core Mechanisms: Steroid Hormone Influence on Bone Homeostasis

To understand this compound's potential effects, one must first grasp the fundamental roles of androgens and estrogens in skeletal maintenance.

Androgen Receptor (AR) Signaling in Bone

Androgens directly influence bone health. Osteoblasts, the cells responsible for bone formation, express androgen receptors. AR activation stimulates osteoblast proliferation and differentiation, leading to increased synthesis of bone matrix proteins. Concurrently, androgens can inhibit osteoclast activity, thus reducing bone resorption.[10][11] This dual action—promoting formation and inhibiting resorption—is key to the anabolic effect of androgens on bone.[9]

The Critical Role of Estrogen

Estrogens are paramount for skeletal health in both sexes.[8] They are potent inhibitors of bone resorption. Estrogens suppress the production of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key cytokine that promotes osteoclast formation and activity, while increasing the production of its decoy receptor, Osteoprotegerin (OPG).[7] A lower RANKL/OPG ratio strongly inhibits bone resorption.[7] In men, a significant portion of circulating testosterone is converted to estradiol via the aromatase enzyme, and this estradiol is crucial for maintaining bone density.[8]

This compound's Differentiated Profile

This compound's interaction with this system is multifaceted:

-

AR Agonism: Like testosterone, it is an agonist of the androgen receptor, suggesting a potential to stimulate bone formation.[1][12]

-

Weak Estrogenic Activity: this compound has a very low rate of aromatization to estrogen.[13] While this reduces estrogenic side effects like gynecomastia, it may also limit the bone-protective benefits derived from estrogen signaling. Some evidence suggests certain this compound metabolites might even act as estrogen receptor antagonists, potentially reducing the activity of existing estrogens.[13]

This unique profile suggests its net effect on bone is not straightforward and is likely dose- and duration-dependent.

Figure 1: Hypothesized signaling pathway of this compound via the Androgen Receptor in bone cells.

Hypothesized Long-Term Effects & Data Summary

Direct long-term studies on this compound and bone are scarce. Therefore, we must formulate hypotheses based on the known effects of analogous AAS and this compound's unique pharmacology. The outcomes likely diverge based on dosage.

| Dosage Scenario | Hypothesized Effect on BMD | Dominant Mechanism | Rationale & Supporting Evidence |

| Low/Therapeutic Dose | Increase or Maintenance | Direct AR-mediated stimulation of osteoblasts; potential reduction in osteoclast activity. | Similar to other AAS like Nandrolone, which have shown beneficial effects on bone in animal models and are used to treat osteoporosis.[9][10] |

| High/Supraphysiological Dose | Decrease or No Benefit | Suppression of endogenous testosterone and, critically, estradiol. Potential negative interference in bone repair processes. | High doses of AAS can negatively impact bone metabolism.[14] Severe suppression of estradiol, a primary bone-protective hormone, could override any direct anabolic benefit from AR agonism. |

A Framework for Investigation: Experimental Protocols

To move from hypothesis to evidence, a rigorous, multi-faceted experimental approach is required. The laboratory rat is a well-established and preferred model for osteoporosis research.[15]

In Vivo Animal Study Workflow

This protocol outlines a comprehensive long-term study using a validated animal model of bone loss.

Objective: To determine the long-term effects of low-dose and high-dose this compound Undecylenate on bone density, microarchitecture, and biomechanical strength in an estrogen-deficient state.

Model: Ovariectomized (OVX) female Sprague-Dawley rats. Ovariectomy induces estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.[15][16]

Experimental Groups (n=15 per group):

-

SHAM: Sham-operated controls receiving vehicle (sesame oil).

-

OVX + Vehicle: Ovariectomized controls receiving vehicle.

-

OVX + Low-Dose this compound: OVX rats receiving 2 mg/kg/week this compound Undecylenate.

-

OVX + High-Dose this compound: OVX rats receiving 10 mg/kg/week this compound Undecylenate.

Duration: 24 weeks.

Route of Administration: Intramuscular injection.

Figure 2: Recommended experimental workflow for the in vivo animal study.

Step-by-Step Methodologies

Protocol 4.2.1: Bone Mineral Density (BMD) Assessment

-

Technique: Dual-Energy X-ray Absorptiometry (DXA).[17]

-

Procedure:

-

Anesthetize the rat using isoflurane.

-

Position the animal prone on the DXA scanner stage.

-

Perform a whole-body scan, with specific regions of interest (ROI) defined for the lumbar spine and proximal femur.

-

Acquire BMD (g/cm²), Bone Mineral Content (BMC, g), and area (cm²).

-

Conduct scans at baseline (Week 0), midpoint (Week 14), and endpoint (Week 26).

-

-

Causality: DXA provides a longitudinal measure of overall mineral content, allowing for tracking of bone density changes over the entire study period within the same animals.[17]

Protocol 4.2.2: Bone Microarchitecture Analysis

-

Technique: Micro-computed Tomography (µCT).

-

Procedure:

-

Following euthanasia at Week 27, dissect the left femur and L4 vertebra.

-

Fix tissues in 10% neutral buffered formalin.

-

Scan the femoral metaphysis and vertebral body using a high-resolution µCT system (e.g., 10 µm voxel size).

-

Analyze the 3D reconstructions to quantify:

-

Trabecular Bone Volume Fraction (BV/TV, %)

-

Trabecular Number (Tb.N, 1/mm)

-

Trabecular Thickness (Tb.Th, mm)

-

Trabecular Separation (Tb.Sp, mm)

-

-

-

Causality: µCT provides detailed 3D architectural information. A drug could increase overall BMD (via cortical thickening) while simultaneously degrading the internal trabecular structure, which µCT can reveal. This distinguishes between quantity and quality of bone.

Protocol 4.2.3: Biomechanical Strength Testing

-

Technique: Three-point bending test.

-

Procedure:

-

Use the dissected right femur.

-

Position the femur on two supports (span distance set to ~20mm).

-

Apply a load to the mid-diaphysis at a constant displacement rate until fracture.

-

Record the force-displacement curve to calculate:

-

Ultimate Force (N): Maximum force the bone withstands before fracture (strength).

-

Stiffness (N/mm): Slope of the linear portion of the curve (resistance to deformation).

-

Energy to Fracture (mJ): Area under the curve (toughness).

-

-

-

Causality: This is the ultimate functional test. A treatment might increase BMD but result in brittle bone. Biomechanical testing directly assesses the bone's ability to resist fracture, which is the primary clinical goal of any osteoporosis therapy.

Protocol 4.2.4: Analysis of Bone Turnover Markers

-

Technique: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Collect serum at baseline and endpoint.

-

Use commercial ELISA kits to measure the concentration of:

-

Formation Marker: Procollagen type 1 N-terminal propeptide (P1NP).

-

Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).

-

-

-

Causality: These markers provide a systemic snapshot of the bone remodeling process. For example, a simultaneous increase in P1NP and decrease in CTX-I would strongly suggest an anabolic effect on bone, validating observations from imaging and mechanical tests.

Conclusion and Future Directions

The widespread illicit use of this compound necessitates a thorough understanding of its long-term physiological effects. While its impact on the musculoskeletal system is presumed to be anabolic, its unique endocrine profile—strong AR agonism coupled with weak estrogenic action—creates a complex and ambiguous picture for long-term skeletal health. The positive effects observed with other AAS in clinical settings for osteoporosis cannot be directly extrapolated to the supraphysiological dosing regimens common in non-medical use.[10][11]

The experimental framework provided in this guide offers a robust, multi-endpoint approach to definitively characterize the long-term effects of this compound on bone density, architecture, and strength. The data generated from such studies are critical for informing public health advisories, guiding clinical toxicology, and providing a sound scientific basis for understanding the risks associated with this potent steroid. Future research should also explore the reversibility of these effects upon cessation of the drug and investigate potential interactions with other substances commonly used in performance-enhancement stacks.

References

- 1. This compound undecylenate - Wikipedia [en.wikipedia.org]

- 2. usada.org [usada.org]

- 3. This compound | C19H26O2 | CID 13308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. icfitnessclub.com [icfitnessclub.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. Critical Role of Estrogens on Bone Homeostasis in Both Male and Female: From Physiology to Medical Implications [mdpi.com]

- 9. The action of anabolic steroids on bone in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Effect of anabolic steroids on osteoporosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ugroids.com [ugroids.com]

- 14. [PDF] Anabolic Steroids Effects on Bone Regeneration | Semantic Scholar [semanticscholar.org]

- 15. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Protocols in Mouse Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]

Boldenone and its role in erythropoietin production.

An In-Depth Technical Guide to Boldenone and its Role in Erythropoietin Production

Abstract

This compound, a synthetic derivative of testosterone, is an anabolic-androgenic steroid (AAS) recognized for its significant erythropoietic effects.[1] While its primary development was for veterinary medicine, its potent ability to stimulate red blood cell production has made it a subject of interest and illicit use in performance enhancement.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound stimulates the production of erythropoietin (EPO), the primary hormonal regulator of erythropoiesis. We will dissect the signaling pathways, present quantitative data on receptor affinity and physiological impact, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in pharmacology, hematology, and endocrinology.

Introduction: Profile of this compound

This compound (also known as Δ¹-testosterone or 1-dehydrotestosterone) is a structurally modified analog of testosterone, distinguished by a double bond between the first and second carbon atoms in the A-ring of the steroid nucleus.[4][5] This modification reduces its androgenic potency relative to its anabolic activity.[4] In clinical and veterinary applications, it is most commonly administered as an ester conjugate, such as this compound undecylenate, which acts as a long-lasting prodrug, providing a slow release of the active hormone from the injection site.[6]

Beyond its anabolic properties of promoting protein synthesis and nitrogen retention, a key pharmacological effect of this compound is the potent stimulation of erythropoiesis—the process of red blood cell production.[1][3][5] This action is primarily mediated through the increased production of erythropoietin by the kidneys.[2][5][7] The resulting increase in red blood cell mass enhances the oxygen-carrying capacity of the blood, which is the basis for its abuse in sports.[8][9]

Mechanism of Action: From Androgen Receptor to Erythropoiesis

The erythropoietic effects of this compound are multifaceted, involving both direct renal stimulation and potential sensitization of hematopoietic precursors. The primary mechanism is the upregulation of EPO gene expression in the kidneys.

Androgen Receptor (AR) Binding and Activation

Like all AAS, this compound exerts its effects by acting as an agonist for the androgen receptor (AR), a ligand-activated nuclear transcription factor.[5][6] Upon entering a target cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and translocate into the nucleus. Inside the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound's binding affinity for the AR is significant, though typically considered moderate compared to testosterone or dihydrotestosterone (DHT).[10][11] This interaction is the critical initiating event for its downstream physiological effects.

| Compound | Receptor | Relative Binding Affinity (RBA) (%) |

| This compound (Δ¹-Testosterone) | Androgen Receptor (AR) | 50 - 75 [10][12] |

| This compound (Δ¹-Testosterone) | Estrogen Receptor (ER) | < 1 [10][12] |

| This compound (Δ¹-Testosterone) | Progesterone Receptor (PR) | < 1 [10][12] |

| Note: RBA values are typically determined relative to a standard compound for each receptor (e.g., DHT for AR), which is set to 100%. |

Renal Stimulation of Erythropoietin Production

The primary site of adult EPO production is the renal interstitial fibroblasts in the kidney cortex.[13] The central thesis for this compound's erythropoietic effect is that AR activation in these specific renal cells leads to increased transcription of the EPO gene.[4][13]

The regulation of the EPO gene is tightly controlled by cellular oxygen levels, a process mediated by Hypoxia-Inducible Factors (HIFs).[4] Under normal oxygen conditions (normoxia), the HIF-α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and rapid degradation.[4] During hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-β. This HIF complex then binds to the hypoxia-response element (HRE) within the EPO gene's 3' enhancer region, potently upregulating its transcription.[4][14][15]

The precise intersection between androgen receptor signaling and the HIF pathway is an active area of research. It is hypothesized that AR activation by this compound may:

-

Enhance HIF-α Stability: Androgens may inhibit PHD enzymes or otherwise interfere with the degradation pathway of HIF-α, leading to its accumulation even under normoxic conditions.[4]

-

Act as a Co-regulator: The activated AR may function as a transcriptional co-activator, directly interacting with the HIF complex or other transcription factors at the EPO gene promoter to enhance its expression.

Direct Effects on Hematopoietic Stem Cells

In addition to its primary action on renal EPO production, some evidence suggests that androgens may exert direct effects on the bone marrow.[4] This can include increasing the sensitivity of erythroid progenitor cells (such as CFU-E and BFU-E) to the actions of EPO, effectively priming the bone marrow for an enhanced response.[4]

Experimental Protocols for a Self-Validating System

To rigorously investigate the erythropoietic effects of this compound, a combination of in vitro and in vivo experimental models is required.

Protocol 1: In Vitro Analysis of EPO Gene Expression in Renal Cells

This protocol aims to determine if this compound directly upregulates EPO gene transcription in a controlled cellular environment.

Objective: To quantify the change in EPO mRNA levels in cultured human or murine renal cells following treatment with this compound.

Methodology:

-

Cell Culture:

-

Culture a suitable renal cell line (e.g., HEK293T or a primary culture of renal interstitial fibroblasts) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Prior to the experiment, switch cells to a medium containing charcoal-stripped FBS to eliminate confounding effects from endogenous steroids.

-

-

Treatment:

-

Plate cells to achieve 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., 0.1% ethanol).

-

Include a positive control group treated with a known inducer of EPO, such as cobalt chloride (a hypoxia mimetic).

-

Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green master mix and primers specific for the EPO gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Run the PCR on a real-time thermal cycler.

-

-

Data Analysis:

-

Calculate the relative expression of EPO mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

-

Analyze differences between treated and control groups using a t-test or ANOVA. A statistically significant increase in EPO mRNA in this compound-treated cells would validate a direct transcriptional effect.

-

Protocol 2: In Vivo Assessment of Erythropoietic Effects in a Rodent Model

This protocol validates the physiological relevance of this compound's effects on red blood cell production in a whole-animal system.

Objective: To measure changes in hematological parameters (hematocrit, hemoglobin, RBC count) in response to systemic this compound administration.

Methodology:

-

Animal Model:

-

Use adult male Wistar rats or C57BL/6 mice (n=8-10 per group).

-

Acclimatize animals for at least one week with standard housing conditions and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

-

-

Grouping and Administration:

-

Group 1 (Control): Administer vehicle control (e.g., sesame oil) intramuscularly.

-

Group 2 (Low Dose): Administer a low dose of this compound undecylenate (e.g., 2 mg/kg body weight) intramuscularly once per week.

-

Group 3 (High Dose): Administer a high dose of this compound undecylenate (e.g., 5 mg/kg body weight) intramuscularly once per week.[17]

-

The treatment duration should be sufficient to observe hematological changes, typically 4-8 weeks.

-

-

Sample Collection:

-

Collect baseline blood samples from the tail vein or saphenous vein before the first injection.

-

Collect subsequent blood samples at regular intervals (e.g., every 2 weeks) and a final sample at the end of the study via cardiac puncture under anesthesia.

-